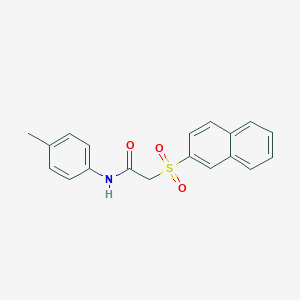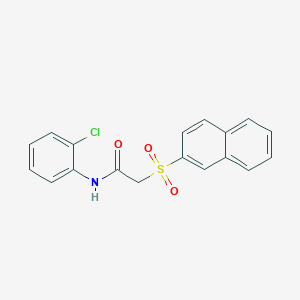![molecular formula C18H15BrN2O2S B285647 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone](/img/structure/B285647.png)
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the oxadiazole family, which has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone is not fully understood. However, studies have suggested that this compound may interact with specific proteins and enzymes, leading to changes in their activity and function. This interaction may be responsible for the observed physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone exhibits a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a cancer therapeutic agent. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone is its ease of synthesis and purification. This compound can be synthesized in large quantities and purified by recrystallization, making it readily available for use in various lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone. One of the major areas of interest is the development of new metal ion sensors based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of this compound may lead to the development of new compounds with improved properties and applications.
Métodos De Síntesis
The synthesis of 2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone involves the reaction of 2-bromo-5-(2-bromophenyl)-1,3,4-oxadiazole with 4-ethylbenzenethiol in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired product, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethylphenyl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit excellent selectivity and sensitivity towards copper ions, making it a promising candidate for the development of new metal ion sensors.
Propiedades
Fórmula molecular |
C18H15BrN2O2S |
|---|---|
Peso molecular |
403.3 g/mol |
Nombre IUPAC |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C18H15BrN2O2S/c1-2-12-7-9-13(10-8-12)16(22)11-24-18-21-20-17(23-18)14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3 |
Clave InChI |
CODPSGYRIZKMSR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(4-chlorophenyl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285574.png)
![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)
![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)
![N-(4-{[(4-tert-butylphenyl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B285577.png)
![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)
![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-piperidino-1-propanone](/img/structure/B285581.png)

![3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide](/img/structure/B285583.png)
![N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285586.png)
![N-(2-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285588.png)
